molecular formula C10H17ClN2 B1518636 1-Tert-butyl-2-phenylhydrazine hydrochloride CAS No. 1170959-33-7

1-Tert-butyl-2-phenylhydrazine hydrochloride

Cat. No. B1518636
CAS RN: 1170959-33-7
M. Wt: 200.71 g/mol
InChI Key: ZYERQRBCSKTEAR-UHFFFAOYSA-N
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Description

“1-Tert-butyl-2-phenylhydrazine hydrochloride” is a chemical compound with the molecular formula C10H17ClN2 and a molecular weight of 200.71 . It is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for “1-Tert-butyl-2-phenylhydrazine hydrochloride” is 1S/C10H16N2.ClH/c1-10(2,3)12-11-9-7-5-4-6-8-9;/h4-8,11-12H,1-3H3;1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-Tert-butyl-2-phenylhydrazine hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Agrochemical Synthesis and Pest Control

  • Larvicidal Activity Against Agricultural Pests : A study by Oikawa et al. (1994) demonstrated the synthesis of compounds derived from 1-tert-butyl-2-phenylhydrazine hydrochloride, showing significant larvicidal activity against the rice stem borer, Chilo suppressalis. The research highlighted the importance of hydrophobicity and the unfavorable effect of bulky substituents on the larvicidal efficiency of these compounds, suggesting an optimized para substitution pattern enhances activity (Oikawa, Nakagawa, Nishimura, Ueno, & Fujita, 1994).

  • Insecticidal Activity of N-tert-butyl-N,N'-diacylhydrazines : Wang et al. (2011) explored the synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazine derivatives, showcasing their potential as nonsteroidal ecdysone agonists and environmental benign pest regulators. The compounds exhibited good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens, indicating the role of 1,2,3-thiadiazoles in enhancing the efficacy of these derivatives (Wang, Yang, Fan, Wu, Zhang, Mi, Wang, Zhang, Song, & Liu, 2011).

Organic Synthesis

  • Synthesis of Novel Compounds : Research by Xu et al. (2006) involved the synthesis of a compound from 1-tert-butylhydrazine, demonstrating its potential utility in organic synthesis processes. This study illustrates the versatility of 1-tert-butyl-2-phenylhydrazine hydrochloride in synthesizing complex molecules with specific structural features (Xu, Yu, Xu, Zhang, & Zhai, 2006).

Environmental Impact and Degradation

  • Degradation of Pesticides : A study by Lutze et al. (2015) investigated the degradation of chlorotriazine pesticides by sulfate radicals, highlighting the reactivity of tert-butyl groups towards these radicals. The research provides insight into the environmental degradation pathways of pesticides and the potential role of 1-tert-butyl-2-phenylhydrazine hydrochloride derivatives in these processes (Lutze, Bircher, Rapp, Kerlin, Bakkour, Geisler, von Sonntag, & Schmidt, 2015).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust and contact with skin and eyes .

Future Directions

As for future directions, it’s hard to say without specific context. The use and study of “1-Tert-butyl-2-phenylhydrazine hydrochloride” would likely depend on the needs of the research or industry. It’s worth noting that this compound is used for proteomics research .

properties

IUPAC Name

1-tert-butyl-2-phenylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)12-11-9-7-5-4-6-8-9;/h4-8,11-12H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYERQRBCSKTEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NNC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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